1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C8H9Cl2NO2S2 and a molecular weight of 286.2 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group and a dichlorothienyl moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorothienyl moiety may also contribute to its biological activity by interacting with cellular membranes and disrupting their function .
Comparison with Similar Compounds
1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(5-Methyl-2-thienyl)sulfonyl]pyrrolidine: This compound has a methyl group instead of chlorine atoms, which may alter its chemical reactivity and biological activity.
1-[(2,4-Dimethylphenyl)sulfonyl]pyrrolidine: The presence of a dimethylphenyl group instead of a dichlorothienyl moiety can significantly change its properties and applications.
1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: This compound has a chlorophenyl group, which may result in different chemical and biological behaviors compared to the dichlorothienyl derivative.
Properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S2/c9-7-5-6(8(10)14-7)15(12,13)11-3-1-2-4-11/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJEUWENVVEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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